molecular formula C18H25NO B1616529 1-(4-METHOXY-BENZYL)-2-METHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-ISOQUINOLINE CAS No. 38969-65-2

1-(4-METHOXY-BENZYL)-2-METHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-ISOQUINOLINE

Cat. No. B1616529
Key on ui cas rn: 38969-65-2
M. Wt: 271.4 g/mol
InChI Key: CRXXSGLBECOUQH-UHFFFAOYSA-N
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Patent
US04163853

Procedure details

A mixture of 253.9 g (0.935 mol) of (-)-1-(p-methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline and 1.2 l. of diethylene glycol was warmed to 80°-100° and 260 g of potassium hydroxide (85% A.C.S. grade) was added. The reaction mixture was heated to 210° and stirred at this temperature under a constant stream of nitrogen for 36 hours. During this period, time to time the stop cock was removed to allow escape of water vapor. If this is not done, the desired inner temperature of 210° cannot be attained. The dark brown solution was cooled to room temperature and diluted with water (600 ml) and extracted with ether (400 ml). The aqueous solution was made acidic with concentrated aqueous hydrochloric acid and then basified with concentrated aqueous ammonium hydroxide. The aqueous suspension was extracted with ethyl acetate (4×250 ml). The ethyl acetate solution was washed with water and dried. Removal of the solvent gave 172.5 g (72%) of crude (-)-1-(p-hydroxybenzyl)-2-methyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline. For analysis, a sample of this compound was recrystallized from tetrahydrofuran-heptane, mp 119°-120°, [α]25D-36.01° (c 0.98, MeOH).
Quantity
253.9 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][CH:8]2[C:17]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=3[CH2:11][CH2:10][N:9]2[CH3:18])=[CH:5][CH:4]=1.[OH-].[K+]>C(O)COCCO>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][CH:8]2[C:17]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=3[CH2:11][CH2:10][N:9]2[CH3:18])=[CH:19][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
253.9 g
Type
reactant
Smiles
COC1=CC=C(CC2N(CCC=3CCCCC23)C)C=C1
Step Two
Name
Quantity
260 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(COCCO)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature under a constant stream of nitrogen for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 210°
WAIT
Type
WAIT
Details
During this period
CUSTOM
Type
CUSTOM
Details
time to time the stop cock was removed
CUSTOM
Type
CUSTOM
Details
inner temperature of 210°
ADDITION
Type
ADDITION
Details
diluted with water (600 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (400 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension was extracted with ethyl acetate (4×250 ml)
WASH
Type
WASH
Details
The ethyl acetate solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
OC1=CC=C(CC2N(CCC=3CCCCC23)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 172.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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